N-[(4-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine
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Overview
Description
N-[(4-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a methoxyphenyl group, a methyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Introduction of Substituents: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyrimidine core.
Methylation and Methylsulfanylation: The methyl and methylsulfanyl groups are introduced through alkylation reactions using methyl iodide and methylthiol, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[(4-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
N-[(4-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine: can be compared with other pyrimidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-methyl-2-methylsulfanylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-10-8-13(17-14(16-10)19-3)15-9-11-4-6-12(18-2)7-5-11/h4-8H,9H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZGTVAJRVZCRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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